molecular formula C47H65N9O9 B12112535 Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2

Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2

Cat. No.: B12112535
M. Wt: 900.1 g/mol
InChI Key: TULKQVVKMIIQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2: is a peptide with a complex structure. Let’s dissect it:

    Boc: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino acid residues.

    DL: Indicates that the amino acids are racemic mixtures (both D- and L-forms).

    Ala: Alanine, a nonpolar, aliphatic amino acid.

    Trp: Tryptophan, an aromatic amino acid.

    Phe: Phenylalanine, another aromatic amino acid.

    Pro: Proline, known for its unique cyclic structure.

    Nle: Norleucine, a modified amino acid.

    NH2: The amino group at the C-terminus.

Preparation Methods

Synthetic Routes::

    Solid-Phase Peptide Synthesis (SPPS): Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 can be synthesized using SPPS. Each amino acid is sequentially added to a solid support (usually resin-bound) using Boc chemistry. After assembly, the peptide is cleaved from the resin.

    Solution-Phase Synthesis: In solution-phase synthesis, the peptide is built in solution rather than on a solid support. Protecting groups are used to prevent unwanted side reactions.

Reaction Conditions::
  • Coupling reactions typically involve activating the carboxyl group of the amino acid with reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
  • Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) .
  • Cleavage from the resin may involve hydrogen fluoride (HF) or other suitable reagents.

Industrial Production:: Industrial-scale production often employs automated SPPS or hybrid methods. Purification and characterization ensure high-quality peptides.

Chemical Reactions Analysis

    Hydrolysis: Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 can undergo hydrolysis to release the individual amino acids.

    Oxidation/Reduction: Depending on conditions, oxidation or reduction of specific amino acid residues may occur.

    Substitution: Chemical modifications (e.g., amidation) can alter the peptide.

Scientific Research Applications

    Drug Development: Peptides like Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 serve as lead compounds for drug discovery.

    Biochemistry: Studying peptide interactions, enzymatic reactions, and protein folding.

    Biotechnology: Peptide-based diagnostics, therapeutics, and biomaterials.

Mechanism of Action

    Cell Penetration: Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 may enter cells and interact with intracellular targets.

    Receptor Binding: It could bind to specific receptors, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Compare Boc-DL-Ala-DL-Ala-DL-Trp-DL-Phe-DL-Pro-DL-Pro-DL-Nle-NH2 with related peptides, emphasizing its unique features.

Properties

IUPAC Name

tert-butyl N-[1-[[1-[[1-[[1-[2-[2-[(1-amino-1-oxohexan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N9O9/c1-7-8-19-34(39(48)57)52-43(61)37-21-14-23-55(37)45(63)38-22-15-24-56(38)44(62)36(25-30-16-10-9-11-17-30)54-42(60)35(26-31-27-49-33-20-13-12-18-32(31)33)53-41(59)28(2)50-40(58)29(3)51-46(64)65-47(4,5)6/h9-13,16-18,20,27-29,34-38,49H,7-8,14-15,19,21-26H2,1-6H3,(H2,48,57)(H,50,58)(H,51,64)(H,52,61)(H,53,59)(H,54,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKQVVKMIIQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N9O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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